molecular formula C14H13NO2 B1354827 Methyl 2-(4-(pyridin-3-yl)phenyl)acetate CAS No. 1624260-67-8

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate

Cat. No.: B1354827
CAS No.: 1624260-67-8
M. Wt: 227.26 g/mol
InChI Key: JGMFKXOIKBNSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is an organic compound with the molecular formula C14H13NO2. It is a pale-yellow to yellow-brown solid at room temperature. This compound is known for its unique structure, which includes a pyridine ring attached to a phenyl group, further connected to an acetate moiety. The presence of both aromatic rings and an ester functional group makes it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated phenyl acetate under mild conditions . The reaction typically requires a base such as cesium carbonate and is carried out in an aqueous ethanol solution under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various substituted aromatic compounds .

Scientific Research Applications

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate involves its interaction with various molecular targets. The compound’s aromatic rings allow it to participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyridin-4-yl)acetate
  • 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl Acetate
  • Pyridine derivatives with similar structures

Uniqueness

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

methyl 2-(4-pyridin-3-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFKXOIKBNSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228778
Record name Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-67-8
Record name Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.